molecular formula C15H15N3O2S B3003074 2-methoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893989-03-2

2-methoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B3003074
CAS No.: 893989-03-2
M. Wt: 301.36
InChI Key: OKFVMYRNGIMXQN-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a heterocyclic acetamide derivative featuring a methoxy-substituted acetamide group linked to a phenyl ring fused with a 3-methylimidazo[2,1-b]thiazole scaffold.

Properties

IUPAC Name

2-methoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-10-9-21-15-17-13(7-18(10)15)11-3-5-12(6-4-11)16-14(19)8-20-2/h3-7,9H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFVMYRNGIMXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-methoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide are not fully understood. Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific structure of the thiazole derivative.

Cellular Effects

The cellular effects of this compound are currently unknown. Thiazole derivatives have been shown to have potent activity against various human tumor cell lines. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

2-methoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide, a compound with the CAS number 893989-03-2, has garnered attention in recent research for its potential biological activities. This article aims to explore the compound's biological activity, particularly its antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O2SC_{15}H_{15}N_{3}O_{2}S, with a molecular weight of 301.4 g/mol. The structure features a methoxy group and an imidazo-thiazole moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₂S
Molecular Weight301.4 g/mol
CAS Number893989-03-2
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazo-thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound were evaluated for their activity against Mycobacterium tuberculosis (Mtb). In vitro testing showed promising results:

  • IC50 Values : The most active compounds in related studies exhibited IC50 values ranging from 2.03 mM to 7.05 mM against Mtb H37Ra, indicating effective inhibition at low concentrations without acute cellular toxicity (>128 mM) towards lung fibroblast cell lines .

Anticancer Activity

The anticancer potential of thiazole and imidazo-thiazole derivatives has been extensively documented. The structure-activity relationship (SAR) analysis reveals that modifications in the phenyl and thiazole moieties significantly influence cytotoxicity:

  • Cytotoxicity : Compounds similar to the target compound have shown IC50 values less than that of standard chemotherapeutics like doxorubicin against various cancer cell lines, including Jurkat and HT29 cells . For example, one derivative demonstrated an IC50 of 1.61 µg/mL against A431 cells.

Study on Antimycobacterial Agents

A study focusing on novel imidazo-thiazole derivatives synthesized several compounds that were tested for their antimycobacterial activity. Among these, one compound demonstrated selective inhibition of Mtb with an IC90 of 15.22 mM while showing no activity against non-tuberculous mycobacteria (NTM), highlighting the specificity of these compounds .

Study on Antitumor Agents

In another investigation into thiazole derivatives, several compounds were evaluated for their antiproliferative effects across multiple cancer cell lines. The presence of electron-donating groups such as methoxy or methyl groups significantly enhanced activity, with some compounds achieving IC50 values comparable to established drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Group

2-Ethoxy Analog

The compound 2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide () replaces the methoxy group with an ethoxy substituent. The ethoxy chain increases molecular weight by ~14 Da and marginally enhances lipophilicity (clogP +0.3), which may affect pharmacokinetic properties such as metabolic stability.

3,4,5-Trimethoxy Analog

The 3,4,5-trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide () introduces three methoxy groups on the benzamide ring. This substitution pattern significantly increases steric bulk and electron-donating effects, which could enhance binding affinity to aromatic-rich enzyme pockets (e.g., ATP-binding sites in kinases) but may reduce solubility due to higher hydrophobicity .

Fluorophenyl Derivatives

Compounds like 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () replace the methoxy group with a fluorophenyl moiety. Fluorine’s electronegativity enhances metabolic stability and may strengthen hydrogen-bonding interactions with target proteins.

Modifications to the Heterocyclic Core

Imidazo[2,1-b]-1,3,4-Thiadiazole Derivatives

Compounds such as 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole () replace the thiazole ring with a thiadiazole system. The thiadiazole core introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. However, the nitro group in this derivative may confer cytotoxicity, limiting therapeutic utility compared to the methoxy-acetamide analog .

Spiro and Cyclopentyl Derivatives

Derivatives like N-(4-(5-oxo-2-phenyl-2',4'-dihydro-5H-spiro[imidazo[2,1-b]1,3,4-thiadiazol-6,5'-isoxazol]-3-yl)phenyl)acetamide () incorporate spiro or cyclopentyl groups. However, synthetic complexity and reduced solubility are notable drawbacks .

Functional Group Replacements

Carboxamide vs. Acetamide

The compound 3,6-dichloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-2-carboxamide () replaces the acetamide with a pyridine-2-carboxamide group. This substitution may improve target affinity but could increase off-target effects due to stronger electrophilicity .

Acetic Acid Derivative

2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid () replaces the acetamide with a carboxylic acid group. The ionizable acid group improves aqueous solubility (e.g., logS ≈ -2.5 vs. -4.2 for the methoxy-acetamide) but reduces cell permeability, limiting bioavailability .

Research Implications

  • Methoxy vs. Ethoxy : Methoxy groups balance lipophilicity and metabolic stability better than ethoxy in kinase-targeted therapies .
  • Heterocyclic Core : The imidazo[2,1-b]thiazole core outperforms thiadiazole derivatives in selectivity due to reduced off-target interactions .
  • Functional Groups : Carboxamide and acetic acid derivatives trade solubility for permeability, necessitating formulation optimization .

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